Biochemical Potency: MBM-17 vs. MBM-55, JH295, INH1, and CMP3a
MBM-17 inhibits Nek2 with an IC50 of 3.0 nM in a cell-free biochemical assay. This potency is intermediate within the Nek2 inhibitor class: it is 3-fold less potent than its closest analog MBM-55 (IC50 = 1.0 nM) [1], but >250-fold more potent than the irreversible inhibitor JH295 (IC50 = 770 nM) and >3,000-fold more potent than the Hec1/Nek2 interaction inhibitor INH1 (IC50 = 10-21 µM) . Compared to CMP3a (IC50 = 82.74 nM in cell-free kinase-binding assay) [2], MBM-17 is ~28-fold more potent.
| Evidence Dimension | Nek2 inhibitory activity (IC50, nM) |
|---|---|
| Target Compound Data | 3.0 nM |
| Comparator Or Baseline | MBM-55: 1.0 nM; JH295: 770 nM; INH1: 10,000–21,000 nM; CMP3a: 82.74 nM |
| Quantified Difference | 3-fold less potent than MBM-55; 257-fold more potent than JH295; >3,333-fold more potent than INH1; 28-fold more potent than CMP3a |
| Conditions | Cell-free biochemical kinase inhibition assay (Nek2) |
Why This Matters
The 3 nM potency of MBM-17 balances nanomolar efficacy with a potentially wider therapeutic window than the 1 nM MBM-55, while outperforming several alternative Nek2 inhibitors by >100-fold.
- [1] Xi JB, et al. Eur J Med Chem. 2017;126:1083-1106. IC50 values for MBM-17 (3.0 nM) and MBM-55 (1.0 nM). View Source
- [2] Wang J, et al. J Clin Invest. 2017;127(8):3002-3017. Figure 7D: CMP3a IC50 = 82.74 nM. View Source
